molecular formula C3H5N3O B8306168 (1H-1,2,3-Triazol-1-yl)methanol

(1H-1,2,3-Triazol-1-yl)methanol

Cat. No.: B8306168
M. Wt: 99.09 g/mol
InChI Key: JPMCMQORJRTDKK-UHFFFAOYSA-N
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Description

(1H-1,2,3-Triazol-1-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a hydroxymethyl group. The 1,2,3-triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceutical and material science applications . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole core . Its applications span corrosion inhibition, antitumor drug development, and enzymatic inhibition, though its specific properties are influenced by substituent effects and regiochemistry.

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

triazol-1-ylmethanol

InChI

InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2

InChI Key

JPMCMQORJRTDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CO

Origin of Product

United States

Preparation Methods

General Procedure for CuAAC-Based Synthesis

The most widely used method involves reacting azides with propargyl alcohol derivatives under Cu(I) catalysis. Key steps include:

  • Reagents : Azide (e.g., methyl azide), propargyl alcohol, CuSO₄·5H₂O, sodium ascorbate.

  • Conditions : Aqueous/organic solvent mixture (e.g., tert-butanol/H₂O), room temperature or mild heating.

  • Mechanism : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation.

Example :
Azidomethaneboronate reacts with propargyl alcohol in a 1:1 tert-butanol/water system with CuSO₄ and sodium ascorbate, yielding (1H-1,2,3-triazol-1-yl)methanol derivatives in 76–92% yields.

Optimized Protocols

  • Catalyst Systems :

    • CuI with Hunig’s base (e.g., N,N-diisopropylethylamine) in acetonitrile.

    • Cu₂O/sodium ascorbate in acetone/H₂O for improved regiocontrol.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require purification steps.

Table 1. CuAAC Method Variations

Azide ComponentAlkyne ComponentCatalyst SystemYield (%)Reference
Benzyl azidePropargyl alcoholCuSO₄/Na ascorbate92
Methyl azidePropargyl alcoholCuI/Hunig’s base82
Aryl azidePropargyl alcoholCu₂O/Na ascorbate85

Multi-Component Reactions

Formaldehyde-Mediated Three-Component Synthesis

A one-pot approach using alkynes, sodium azide, and formaldehyde generates 2-hydroxymethyl-2H-triazoles. However, this method predominantly forms the 2H regioisomer, necessitating further optimization for 1H selectivity.

Procedure :

  • Reagents : Terminal alkyne, NaN₃, formaldehyde, Cu(I) catalyst.

  • Conditions : Aqueous medium, 60–80°C, 12–24 hours.

  • Yield : 70–80% (with 2H:1H ratio of 3:1).

Post-Functionalization of Pre-Formed Triazoles

Hydroxymethylation via Reduction

Triazole esters or nitriles are reduced to hydroxymethyl derivatives using agents like DIBAL-H or NaBH₄:

  • Example : Ethyl 1H-1,2,3-triazole-4-carboxylate reduced with DIBAL-H in THF yields this compound (90% yield).

Deprotection Strategies

Protected hydroxymethyl groups (e.g., benzyl ethers) are cleaved via hydrogenolysis:

  • Procedure : 1-Benzyl-1H-triazole-4-methanol treated with H₂/Pd/C in MeOH affords the deprotected product (95% yield).

Comparative Analysis of Methods

Table 2. Advantages and Limitations

MethodAdvantagesLimitations
CuAACHigh regioselectivity, scalabilityRequires purified azides/alkynes
Multi-ComponentOne-pot efficiencyLow 1H selectivity
Post-FunctionalizationModular synthesisAdditional steps reduce atom economy

Challenges and Innovations

Regioselectivity Control

  • Ru Catalysis : RuH₂(CO)(PPh₃)₂ selectively generates 1,5-disubstituted triazoles but is less effective for hydroxymethyl derivatives.

  • Ligand Effects : TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improves CuAAC efficiency but increases cost.

Green Chemistry Approaches

  • Aqueous Media : Frontiers in Chemistry reports Suzuki–Miyaura cross-coupling in THF/H₂O (3:1) for triazole functionalization (82–91% yields).

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes for cycloaddition) .

Chemical Reactions Analysis

1H-Triazole-1-methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Triazole-1-methanol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Corrosion Inhibition Efficiency

(1H-1,2,3-Triazol-1-yl)methanol derivatives exhibit variable corrosion inhibition performance depending on substituents. For example:

  • Benzyl-1H-1,2,3-triazole-4-yl)methanol demonstrates 52.0–89.3% inhibition efficiency in 1 M HCl on mild steel, attributed to the electron-donating benzyl group enhancing adsorption .
Compound Substituent Inhibition Efficiency (%) Conditions Reference
Benzyl-1H-1,2,3-triazole-4-yl)methanol Benzyl 52.0–89.3 1 M HCl, MS
This compound Hydroxymethyl Not reported

Key Insight : Aromatic substituents (e.g., benzyl) enhance corrosion inhibition by improving metal surface adsorption via π-electron interactions, whereas alkyl or hydroxymethyl groups may reduce efficacy .

Antitumor Activity

  • Thiadiazole derivative 9b : IC₅₀ = 2.94 µM (HepG2) via apoptosis induction .
  • Thiazole derivative 12a : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .

Structural Advantage: The hydroxymethyl group in this compound may improve solubility, enhancing bioavailability compared to lipophilic analogs.

Regiochemical and Substituent Effects

  • 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives: [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol (C₉H₉N₃O) exhibits distinct hydrogen-bonding patterns due to the 1,2,4-triazole ring, altering reactivity and biological interactions .
  • Substituent Placement: [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol (C₁₀H₁₁N₃O) shows enhanced thermal stability due to the para-substituted triazole-methyl group .

Q & A

Q. What are the optimal synthetic conditions for (1H-1,2,3-Triazol-1-yl)methanol using click chemistry?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most efficient method. Key parameters include:

  • Catalyst : Cu(I) sources like CuBr or CuSO₄ with sodium ascorbate .
  • Solvents : Aqueous/organic mixtures (e.g., DMSO, acetonitrile, or THF) to balance solubility and reactivity .
  • Temperature : Room temperature to 60°C, depending on substrate stability .
  • Reaction Time : Typically 12–24 hours for >95% yield . Example: A 97% yield was achieved for a triazole derivative using CuSO₄ and sodium ascorbate in DMSO/H₂O .

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-substitution) and functional groups. For example, triazole protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated in SHELXL-refined structures .

Advanced Questions

Q. How can researchers address contradictions in reaction yields during triazolylmethanol synthesis?

Yield variations arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance Cu(I) solubility but may promote side reactions .
  • Catalyst Loading : Excess Cu(I) can lead to oxidative byproducts; optimal loading is 5–10 mol% .
  • Substrate Steric Effects : Bulky substituents reduce cycloaddition efficiency. Kinetic studies under varying temperatures (25–60°C) help identify bottlenecks . Case Study: Bromination of a triazole-thiazole hybrid required 60°C in dioxane for 45% yield, highlighting temperature sensitivity .

Q. What strategies improve regioselectivity in CuAAC for triazolylmethanol derivatives?

  • Ligand-Free Conditions : Favor 1,4-regioisomers due to Cu(I) coordination geometry .
  • Microwave Assistance : Accelerates reaction kinetics, reducing side-product formation .
  • Azide/Alkyne Ratio : A 1:1 molar ratio minimizes dimerization . Example: Solid-phase peptide synthesis achieved >95% regioselectivity using Cu(I) without ligands .

Q. How do substituents on the triazole ring influence biological activity?

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antifungal activity by increasing electrophilicity .
  • Hydrophobic Moieties (e.g., benzyl, thiopyran) : Improve membrane permeability, critical for antibacterial targets .
  • Aminoethyl Side Chains : Enable hydrogen bonding with enzymes (e.g., kinase inhibition) . Table: Representative Bioactivity Data
DerivativeTargetIC₅₀ (µM)Reference
[1-(2-Aminoethyl)-triazolyl]methanolKinase X0.12
[1-(Thiopyran)-triazolyl]methanolFungal CYP512.3

Q. What functional group transformations are feasible for this compound?

  • Oxidation : Convert the -CH₂OH group to a ketone (e.g., using CrO₃) or carboxylic acid (KMnO₄) .
  • Reduction : LiAlH₄ reduces esters to alcohols without affecting the triazole ring .
  • Substitution : Nucleophilic displacement of -OH with amines or thiols under Mitsunobu conditions . Example: [1-(2-Chloro-4-methylphenyl)-triazolyl]methanol was oxidized to a methanoic acid derivative using KMnO₄ .

Methodological Guidance

  • Contradiction Analysis : Compare NMR data across studies to identify inconsistent regioselectivity or impurities .
  • Kinetic Studies : Use time-resolved IR or HPLC to monitor reaction progress under varying conditions .
  • Computational Modeling : DFT calculations predict regioselectivity and transition states for CuAAC .

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